molecular formula C14H14BrNO5 B1440184 5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid CAS No. 1160474-43-0

5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid

Cat. No.: B1440184
CAS No.: 1160474-43-0
M. Wt: 356.17 g/mol
InChI Key: JHXLHVUPGWZODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Overview and IUPAC Nomenclature

This compound represents a sophisticated heterocyclic compound characterized by its complex molecular architecture. The compound possesses the molecular formula C14H14BrNO5 with a molecular weight of 356.17 grams per mole. The official International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its systematic structural organization.

The molecular structure incorporates several distinctive functional groups that contribute to its chemical versatility. The benzofuran core provides the fundamental heterocyclic framework, consisting of a fused benzene and furan ring system that serves as the primary scaffold. The bromine substituent occupies the fifth position of the benzofuran ring, introducing halogen functionality that enhances reactivity patterns and enables various synthetic transformations. The carboxylic acid group at the second position provides acidic functionality, while the tert-butoxycarbonyl-protected amino group at the third position offers protected nucleophilic character that can be selectively revealed under appropriate conditions.

The compound's three-dimensional structure exhibits specific stereochemical characteristics that influence its physical and chemical properties. The melting point exceeds 205 degrees Celsius with decomposition, indicating substantial thermal stability within the molecular framework. The predicted boiling point reaches 422.9 plus or minus 45.0 degrees Celsius, while the calculated density measures 1.589 plus or minus 0.06 grams per cubic centimeter. These physicochemical parameters provide essential information for handling and application procedures in synthetic chemistry contexts.

Historical Context in Benzofuran Derivative Research

The development of benzofuran chemistry represents a significant evolution in heterocyclic compound research spanning over 150 years. The foundational work in benzofuran synthesis traces back to 1870 when William Henry Perkin first reported the Perkin rearrangement reaction for converting 3-halocoumarins into benzofuran-2-carboxylic acids. This pioneering synthetic methodology established the fundamental framework for subsequent benzofuran derivative development and continues to influence modern synthetic approaches to benzofuran construction.

Throughout the twentieth century, benzofuran derivatives gained recognition for their diverse biological activities and therapeutic potential. Research investigations revealed that benzofuran compounds possess remarkable antimicrobial, antifungal, antitumor, anti-inflammatory, and antioxidant properties. These discoveries prompted extensive pharmaceutical research programs focused on developing benzofuran-based therapeutic agents. Notable clinical successes include amiodarone for treating cardiac arrhythmias and bufuralol as a beta-adrenergic blocking agent, demonstrating the practical pharmaceutical applications of benzofuran chemistry.

The emergence of sophisticated protecting group chemistry in the latter half of the twentieth century revolutionized benzofuran derivative synthesis. The introduction of tert-butoxycarbonyl protecting groups enabled selective manipulation of amino functionalities while preserving other reactive sites within complex molecular structures. This advancement proved particularly valuable for benzofuran derivatives containing multiple functional groups, allowing chemists to achieve precise synthetic control and develop more complex molecular architectures. The development of this compound exemplifies this synthetic evolution, combining classical benzofuran chemistry with modern protecting group strategies.

Significance in Modern Organic and Medicinal Chemistry

Contemporary research emphasizes the exceptional importance of benzofuran derivatives in modern pharmaceutical development and synthetic organic chemistry. Benzofuran scaffolds have emerged as privileged structures in medicinal chemistry due to their unique ability to interact with diverse biological targets while maintaining favorable pharmacological properties. The benzofuran framework provides an optimal balance of rigidity and flexibility that facilitates specific molecular recognition events essential for therapeutic activity.

This compound occupies a strategic position within this research landscape due to its exceptional synthetic versatility. The compound functions as a valuable intermediate for constructing more complex benzofuran derivatives through various chemical transformations. The bromine substituent enables palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings, allowing for the introduction of diverse aromatic and aliphatic substituents. The protected amino group provides nucleophilic functionality that can be revealed and modified to create amide bonds, urea linkages, or other nitrogen-containing functional groups essential for biological activity.

The compound's carboxylic acid functionality offers additional synthetic opportunities for ester formation, amide coupling reactions, and other transformations that expand its utility in complex molecule synthesis. Recent synthetic methodologies have demonstrated remarkable efficiency in benzofuran derivative preparation, with some protocols achieving yields ranging from 70 to 97 percent under optimized conditions. These synthetic advances have positioned benzofuran derivatives, including this compound, as essential building blocks for next-generation pharmaceutical development programs.

Current research applications encompass diverse therapeutic areas, with particular emphasis on antimicrobial and anticancer drug development. Studies have revealed that benzofuran derivatives exhibit significant activity against various bacterial and fungal pathogens, with some compounds demonstrating minimum inhibitory concentrations in the range of 1.6 to 12.5 micrograms per milliliter. The structural features present in this compound provide an excellent foundation for developing compounds with enhanced therapeutic profiles and improved pharmacological properties.

Property Value Reference
Molecular Formula C14H14BrNO5
Molecular Weight 356.17 g/mol
CAS Number 1160474-43-0
Melting Point >205°C (decomposition)
Predicted Boiling Point 422.9 ± 45.0°C
Predicted Density 1.589 ± 0.06 g/cm³
Predicted pKa 2.96 ± 0.30
Physical Form Solid
Purity Minimum 95%
Structural Feature Chemical Significance Synthetic Applications
Benzofuran Core Privileged scaffold in medicinal chemistry Foundation for bioactive compound development
Bromine Substituent Enables cross-coupling reactions Palladium-catalyzed transformations
Carboxylic Acid Group Provides acidic functionality Amide formation and ester synthesis
tert-Butoxycarbonyl Protection Protects amino functionality Selective deprotection and modification
Position-5 Substitution Influences electronic properties Modulates biological activity

Properties

IUPAC Name

5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO5/c1-14(2,3)21-13(19)16-10-8-6-7(15)4-5-9(8)20-11(10)12(17)18/h4-6H,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXLHVUPGWZODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(OC2=C1C=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801144251
Record name 5-Bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-benzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160474-43-0
Record name 5-Bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160474-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-benzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 3-Amino-1-benzofuran-2-carboxylic Acid Derivative

  • Starting from 1-benzofuran-2-carboxylic acid or its ester, the amino group is introduced at the 3-position via nitration and subsequent reduction or by direct amination methods.
  • The amino group is then protected by reaction with di-tert-butyl dicarbonate (BOC anhydride) in an appropriate solvent such as tetrahydrofuran (THF) to yield the 3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate intermediate.

Step 2: Bromination at the 5-Position

  • The bromination is performed selectively at the 5-position of the benzofuran ring using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.
  • The reaction is typically carried out in solvents like dichloromethane or acetonitrile at low temperatures to ensure regioselectivity and to avoid over-bromination.

Step 3: Hydrolysis to Carboxylic Acid

  • If the intermediate is an ester, hydrolysis under acidic or basic conditions is performed to convert the ester group at the 2-position into the free carboxylic acid.
  • The hydrolysis conditions are optimized to preserve the BOC protecting group and the bromine substituent.

Representative Reaction Scheme

Step Reaction Reagents/Conditions Product
1 Amination and BOC protection Starting benzofuran-2-carboxylate + di-tert-butyl dicarbonate, THF, base (e.g., triethylamine), room temperature 3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate
2 Bromination NBS or Br2, dichloromethane, 0–5°C 5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate
3 Hydrolysis Acidic or basic hydrolysis (e.g., HCl or NaOH aqueous solution), mild temperature 5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid

Process Optimization and Industrial Considerations

  • The selective bromination step requires careful control of reaction temperature and stoichiometry to prevent polybromination or degradation of sensitive groups.
  • The BOC protecting group is stable under mild acidic and neutral conditions but can be removed under strong acidic conditions; thus, hydrolysis conditions must be chosen to retain the protection during synthesis.
  • Solvent choice and purification methods (e.g., crystallization, chromatography) are optimized for yield and purity, especially for scale-up in industrial settings.

Summary Table of Preparation Parameters

Parameter Typical Condition Notes
Amination and BOC protection solvent Tetrahydrofuran (THF) Use of base to scavenge acid byproducts
Bromination reagent N-Bromosuccinimide (NBS) or Br2 Low temperature (0–5°C) to ensure selectivity
Bromination solvent Dichloromethane (DCM) or acetonitrile Inert, aprotic solvents preferred
Hydrolysis conditions Aqueous acid (e.g., HCl) or base (e.g., NaOH) Mild conditions to preserve BOC and bromine
Purification Crystallization or column chromatography To achieve high purity for research or industrial use

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, acids for deprotection, and nucleophiles for substitution reactions. The reaction conditions are typically mild to preserve the integrity of the benzofuran ring and other sensitive functional groups .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while deprotection reactions yield the free amine form of the compound .

Scientific Research Applications

5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but they often include key proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares key structural analogs, focusing on substituents, heterocyclic cores, and functional groups:

Compound Name Core Structure Position 5 Position 3 Position 2 Key Features
5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid Benzofuran Br Boc-protected amino Carboxylic acid Enhanced stability due to Boc group; potential for targeted drug delivery
5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid Thiophene Br Boc-protected amino Carboxylic acid Thiophene’s lower electronegativity alters electronic properties vs. benzofuran
5-Bromobenzo[b]furan-2-carboxylic acid (CAS 10242-11-2) Benzofuran Br H Carboxylic acid Simpler structure; lacks amino group, reducing hydrogen-bonding capacity
2-(5-Bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid Benzofuran Br Methylsulfinyl Acetic acid Sulfinyl group increases polarity; acetic acid side chain enhances flexibility
5-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid (CAS 231958-04-6) Benzoic acid Br Boc-protected amino Carboxylic acid Lacks fused oxygen ring; reduced rigidity compared to benzofuran derivatives
5-Bromo-6-methoxybenzofuran-2-carboxylic acid (CAS 20073-19-2) Benzofuran Br H (methoxy at position 6) Carboxylic acid Methoxy group at position 6 introduces electron-donating effects

Key Differences and Implications

Heterocyclic Core Variations
  • Benzofuran vs. Thiophene (): The oxygen atom in benzofuran increases aromatic stability and electron-withdrawing effects compared to thiophene’s sulfur. This difference influences acidity (pKa of the carboxylic acid) and reactivity in cross-coupling reactions .
  • Benzofuran vs. Benzoic Acid (): The fused oxygen in benzofuran enhances rigidity, which is critical for binding to planar biological targets (e.g., enzyme active sites). Benzoic acid derivatives are more flexible but less conformationally restricted .
Substituent Effects
  • Boc-Protected Amino Group vs. Methylsulfinyl ( vs. 8): The Boc group provides steric bulk and hydrophobicity, improving membrane permeability but reducing solubility. In contrast, the methylsulfinyl group (polar, hydrogen-bond acceptor) enhances aqueous solubility and intermolecular interactions .
  • Bromine Position ( vs. 9): Bromine at position 5 (as in the target compound) vs. position 7 (CAS 550998-59-9) alters steric hindrance and electronic distribution. Position 5 bromination is more common in drug design due to favorable steric effects .
Functional Group Modifications
  • Carboxylic Acid vs. Ester Derivatives (): The free carboxylic acid (target compound) enables salt formation and hydrogen bonding, critical for crystallinity and biological activity. Ester derivatives (e.g., methyl esters) are often intermediates with improved synthetic handling .

Biological Activity

5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid (Boc-BF) is a synthetic organic compound notable for its structural complexity and potential biological applications. This compound features a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a benzofuran ring, making it a candidate for various biochemical studies and applications.

  • Molecular Formula : C14H14BrNO5
  • Molecular Weight : 356.17 g/mol
  • CAS Number : 1160474-43-0
  • Melting Point : 128–130 °C

Synthesis

The synthesis of Boc-BF typically involves multiple steps:

  • Bromination of a benzofuran derivative.
  • Introduction of the Boc-protected amino group .
  • Carboxylation of the intermediate to yield the final product.

This multi-step process is crucial for achieving high purity and yield, often utilizing specific reagents and catalysts to facilitate reactions under mild conditions.

Biological Activity Overview

The biological activity of Boc-BF has been explored primarily in the context of enzyme inhibition and as a potential therapeutic agent. The compound's structural features suggest it may interact with various biological targets, influencing cellular signaling pathways and metabolic processes.

Boc-BF is hypothesized to modulate the activity of specific enzymes or receptors, which could lead to therapeutic effects in various biological systems. The exact molecular targets remain an area of active research, but studies suggest involvement in pathways related to cell survival and apoptosis .

In Vitro Studies

A series of studies have evaluated the biological activity of benzofuran derivatives similar to Boc-BF. For example, compounds with substitutions at the three-position on the benzofuran ring have shown significant inhibitory effects on ischemic cell death in cardiac myocytes under conditions of oxygen and glucose deprivation. Notably, certain derivatives exhibited EC50 values as low as 0.532 μM, indicating potent biological activity .

Case Studies

  • Ischemic Cell Death Inhibition :
    • A study synthesized several 3-substituted benzofuran derivatives and tested their efficacy against ischemic cell death in H9c2 cells.
    • Results indicated that modifications at the three-position significantly enhanced potency, with some compounds demonstrating over 90% cell viability under stress conditions.
  • Enzyme Inhibition Assays :
    • Preliminary assays suggest that Boc-BF may inhibit specific enzymes involved in metabolic pathways, potentially offering insights into its role as an enzyme inhibitor or receptor ligand.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Boc-BFBoc-BF StructurePotential enzyme inhibitor; studied for ischemic cell death inhibition
5-Bromo-3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylic acidThiophene instead of benzofuranSimilar inhibitory properties but varied activity profiles
tert-Butyl bromoacetateLacks amino and benzofuran groupsLower biological relevance compared to Boc-BF

Q & A

Q. How can the synthesis of 5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including bromination, Boc protection, and carboxylation. Key parameters include:
  • Solvent selection : Dimethylformamide (DMF) or tetrahydrofuran (THF) are optimal for maintaining solubility of intermediates .
  • Temperature control : Reactions are conducted at 0–25°C to minimize side-product formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) improves purity (>95%) .

Table 1 : Example Reaction Conditions

StepSolventTemp (°C)Yield (%)Purity (%)
BrominationDMF257590
Boc ProtectionTHF06897

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity (e.g., tert-butyl protons at δ 1.3–1.5 ppm, aromatic protons at δ 7.0–7.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 356.02) .
  • Melting Point Analysis : Consistent mp 257–260°C indicates purity .

Q. How should researchers handle discrepancies in spectroscopic data across batches?

  • Methodological Answer :
  • Cross-validate with X-ray crystallography (e.g., C–Br bond length: 1.89 Å in crystal structures) .
  • Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized reagent ratios) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the bromine substituent in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Model the electron-withdrawing effect of the bromine atom (e.g., LUMO localization at C-5) to predict Suzuki-Miyaura coupling sites .
  • Docking Studies : Simulate interactions with palladium catalysts to optimize ligand selection .

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability under acidic conditions?

  • Methodological Answer :
  • Deprotection Kinetics : The Boc group is cleaved with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C, preserving the benzofuran core .
  • Stability Testing : Monitor by HPLC (retention time shift from 12.3 min to 8.9 min post-deprotection) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :
  • Crystallization Solvent : Use slow evaporation of acetonitrile to obtain monoclinic crystals (space group P21_1/c) .
  • Crystal Packing Analysis : Hydrogen bonding between carboxylic acid groups (O–H···O distance: 2.65 Å) stabilizes the lattice .

Data Contradiction Analysis

Q. Why do reported melting points vary between 257–260°C and 188–190°C for similar derivatives?

  • Methodological Answer :
  • Impurity Effects : Lower mp values (e.g., 188–190°C) correlate with residual solvents (DMF or THF) .
  • Structural Isomerism : Substituent position (e.g., 5-bromo vs. 4-bromo isomers) alters packing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.